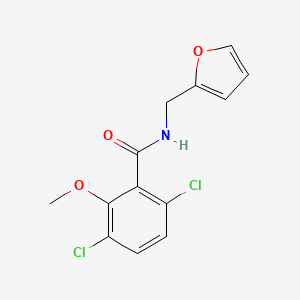

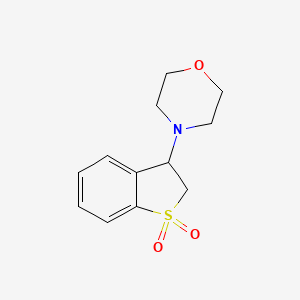

3,6-二氯-N-(2-呋喃甲基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide" is a complex organic compound that draws interest for its unique structure and potential applications in various scientific fields. While the exact research on this specific compound is scarce, related compounds have been studied for their molecular structures, synthesis processes, and chemical properties. These studies offer insights into the methodologies and analytical techniques that could apply to "3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide".

Synthesis Analysis

Research on related compounds, such as derivatives of methoxybenzamide, reveals that their synthesis typically involves acylation reactions, directed metalation, or condensation processes (Reitz & Massey, 1990). For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has shown efficient pathways to introduce additional functional groups, highlighting the versatility of such compounds in chemical synthesis.

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction and DFT calculations has been a common approach to understand the geometrical configuration of benzamide derivatives. For example, studies have illustrated how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the structural aspects of these compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include cyclization, annulation, and substitution reactions, which can significantly alter their chemical properties and potential applications. For instance, the Rh-catalyzed annulation of N-methoxybenzamides with ketenimines to synthesize 3-aminoisoindolinones demonstrates the reactivity and versatility of these compounds in creating complex structures with potential applications in materials science and pharmacology (Zhou et al., 2016).

科学研究应用

分子结构和分子间相互作用

由于结构复杂,引文中的论文尚未直接研究化合物 3,6-二氯-N-(2-呋喃甲基)-2-甲氧基苯甲酰胺。然而,人们已经探索了相关化合物的分子结构和分子间相互作用。例如,已经确定了 N-3-羟基苯基-4-甲氧基苯甲酰胺的分子结构,展示了二聚化和晶体堆积对分子几何形状的影响。该分析表明分子间相互作用对于芳环的旋转构象很重要,这可能与类似化合物的研究有关 (Karabulut 等,2014)。

抗菌和抗葡萄球菌特性

对构效关系的探索导致了有效抗葡萄球菌化合物的发现,这些化合物具有改进的药学特性,衍生自 3-甲氧基苯甲酰胺的类似物。这表明相关化合物具有潜在的抗菌应用 (Haydon 等,2010)。

抑制细菌细胞分裂

3-甲氧基苯甲酰胺衍生物已被证明可抑制枯草芽孢杆菌的细胞分裂,影响必需的细菌细胞分裂蛋白 FtsZ 的功能。这表明在靶向细菌细胞分裂系统中具有潜在应用 (Ohashi 等,1999)。

光催化降解

丙酰胺化合物与 3,6-二氯-N-(2-呋喃甲基)-2-甲氧基苯甲酰胺具有结构相似性,已对其光催化降解进行了研究。对丙酰胺的研究表明,可以探索类似化合物在环境中的应用,特别是在使用光催化剂降解污染物方面 (Torimoto 等,1996)。

阿尔茨海默病的酶抑制

对多功能酰胺的研究表明具有中等酶抑制潜能和轻度细胞毒性,表明对阿尔茨海默病具有治疗应用。这表明像 3,6-二氯-N-(2-呋喃甲基)-2-甲氧基苯甲酰胺这样的化合物有可能用作酶抑制剂,为新药开发提供了一条途径 (Hassan 等,2018)。

属性

IUPAC Name |

3,6-dichloro-N-(furan-2-ylmethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-18-12-10(15)5-4-9(14)11(12)13(17)16-7-8-3-2-6-19-8/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPLVMDZZGDDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NCC2=CC=CO2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24810121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,6-dichloro-N-(furan-2-ylmethyl)-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)